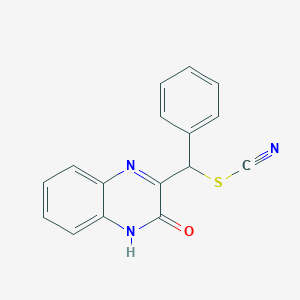
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate is a complex organic compound with the molecular formula C₁₆H₁₁N₃OS It is characterized by a quinoxaline core, a phenyl group, and a thiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst like aluminum chloride.
Thiocyanate Functionalization: The final step involves the reaction of the intermediate with thiocyanate salts, such as potassium thiocyanate, under mild conditions to introduce the thiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate involves its interaction with biological macromolecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. The quinoxaline core can intercalate into DNA, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl acetate
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl chloride
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl bromide
Comparison:
- Uniqueness: The presence of the thiocyanate group in (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate imparts unique reactivity, particularly in forming covalent bonds with nucleophiles.
- Reactivity: Compared to its acetate, chloride, and bromide analogs, the thiocyanate derivative exhibits distinct chemical behavior, especially in substitution and oxidation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
289704-35-4 |
|---|---|
Formule moléculaire |
C16H11N3OS |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H11N3OS/c17-10-21-15(11-6-2-1-3-7-11)14-16(20)19-13-9-5-4-8-12(13)18-14/h1-9,15H,(H,19,20) |
Clé InChI |
OLOKNKPBDYDKDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)SC#N |
Solubilité |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

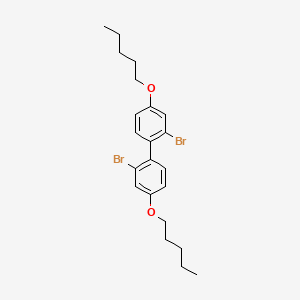
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
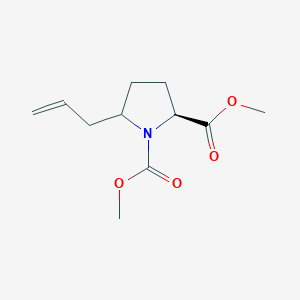
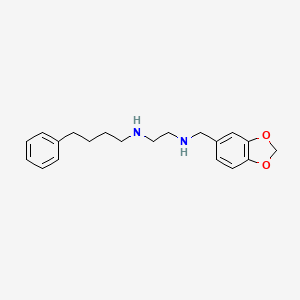
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
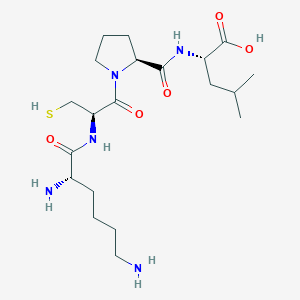
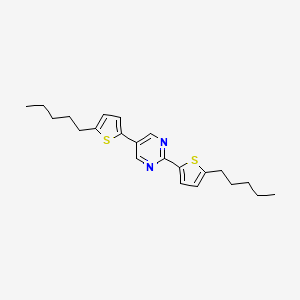
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
